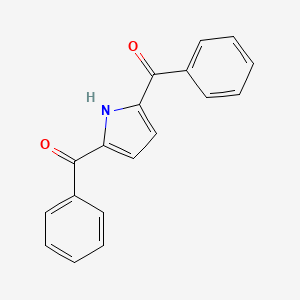

(1H-Pyrrole-2,5-diyl)bis(phenylmethanone)

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a compound involves a detailed step-by-step process of how to make the compound from readily available starting materials. This includes the specific reagents, conditions, and techniques used in each step of the synthesis .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves studying the physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound .Wissenschaftliche Forschungsanwendungen

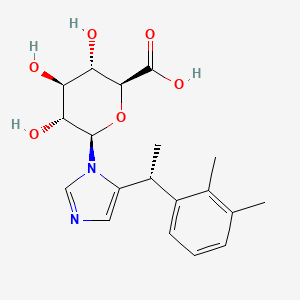

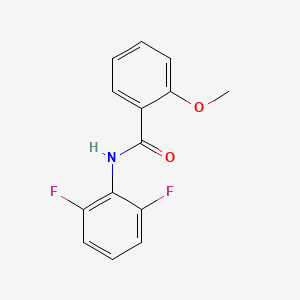

Bioisostere of Aldose Reductase Inhibitor

A study by Nicolaou, Zika, and Demopoulos (2004) synthesized [1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone as a bioisostere of a known aldose reductase inhibitor. This compound showed significant in vitro inhibitory activity against aldose reductase, with potential implications for diabetes mellitus treatment (Nicolaou, Zika, & Demopoulos, 2004).

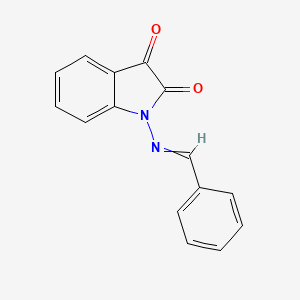

Fluorescent Probes for Metal Ions

Hu et al. (2010) developed Schiff base fluorescent probes using derivatives of (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) for sensing metal ions. These compounds exhibited significant sensitivity and selectivity toward various transition metal ions, displaying unique on/off fluorescence behavior (Hu et al., 2010).

Luminescent Polymers

Zhang and Tieke (2008) synthesized luminescent polymers containing the (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) unit. These polymers showed strong fluorescence and solubility in common organic solvents, with potential applications in optoelectronics (Zhang & Tieke, 2008).

Oxygen Reactivity and Charge Transfer

Ghorai and Mani (2014) explored the reactivity of unsubstituted quinoidal pyrrole with oxygen and its charge transfer complexes. This research provided insights into the electronic and structural properties of pyrrole derivatives, including those related to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) (Ghorai & Mani, 2014).

Antimycobacterial Agents

Biava et al. (2008) studied 1,5-Diphenylpyrrole derivatives, closely related to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone), for their antimycobacterial properties. These compounds were synthesized and evaluated for activity against Mycobacterium tuberculosis, showing promising results (Biava et al., 2008).

Conducting Polymers

Sotzing et al. (1996) investigated conducting polymers derived from bis(pyrrol-2-yl) arylenes, which are structurally similar to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone). These polymers were found to have low oxidation potentials, making them stable in their conducting form. This research has implications for the development of novel electronic materials (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Corrosion Inhibition

Zarrouk et al. (2015) synthesized derivatives of 1H-pyrrole-2,5-dione, similar to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone), as corrosion inhibitors for carbon steel. Their study demonstrated the effectiveness of these compounds in preventing corrosion in acidic environments, offering potential applications in material protection and preservation (Zarrouk et al., 2015).

Polymer Synthesis

Welterlich, Charov, and Tieke (2012) reported on the synthesis of deeply colored polymers containing 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) units. These polymers, related to (1H-Pyrrole-2,5-diyl)bis(phenylmethanone), exhibited unique coloration and solubility properties, suggesting their potential use in various industrial applications (Welterlich, Charov, & Tieke, 2012).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(5-benzoyl-1H-pyrrol-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-17(13-7-3-1-4-8-13)15-11-12-16(19-15)18(21)14-9-5-2-6-10-14/h1-12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSOAIOQXJYNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554897 | |

| Record name | (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111122-84-0 | |

| Record name | (1H-Pyrrole-2,5-diyl)bis(phenylmethanone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

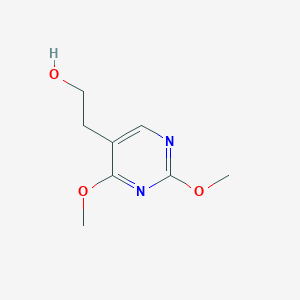

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

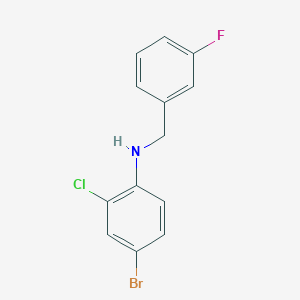

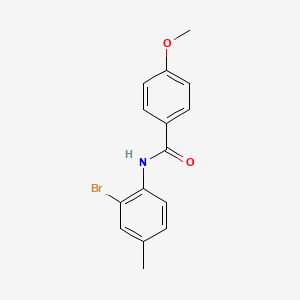

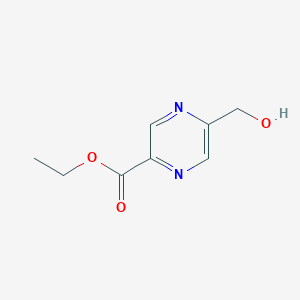

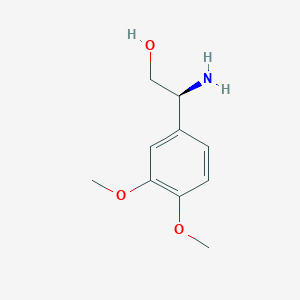

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate](/img/structure/B3341890.png)